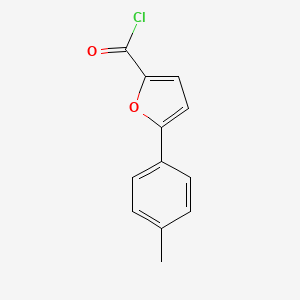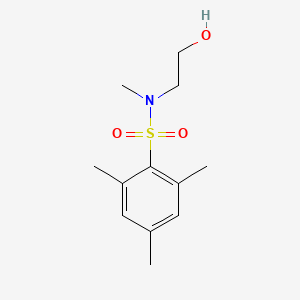![molecular formula C12H16N6O2 B14597278 6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine CAS No. 61267-64-9](/img/structure/B14597278.png)
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine is a complex organic compound that features a pteridine core structure with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine typically involves multiple steps. One common approach is the acetalization of aldehydes or ketalization of ketones with ethylene glycol to form the dioxolane ring . The pteridine core can be synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.
科学研究应用
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but they likely involve key biochemical processes.
相似化合物的比较
Similar Compounds
- 2-Ethyl-2-methyl-1,3-dioxolane
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
61267-64-9 |
|---|---|
分子式 |
C12H16N6O2 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C12H16N6O2/c1-12(19-4-5-20-12)3-2-7-6-15-10-8(16-7)9(13)17-11(14)18-10/h6H,2-5H2,1H3,(H4,13,14,15,17,18) |
InChI 键 |
GNUWDYOBLGZKAT-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)



